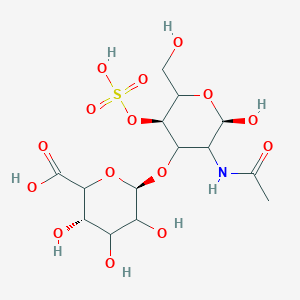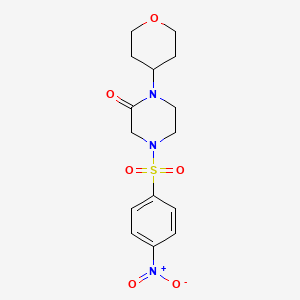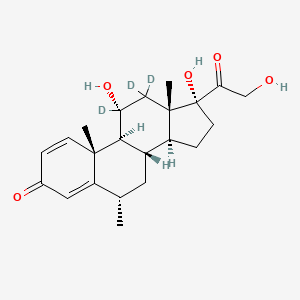![molecular formula C12H9ClO2S B13861601 [4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
[4-Chloro-2-(3-thienyl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Chloro-2-(3-thienyl)phenyl]acetic acid: is an organic compound that features a phenyl ring substituted with a chlorine atom and a thienyl group, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(3-thienyl)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-thiophenecarboxaldehyde.
Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.
Acetic Acid Introduction: The intermediate is then subjected to a reaction with acetic anhydride in the presence of a catalyst to introduce the acetic acid moiety.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and acetic acid introduction reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-Chloro-2-(3-thienyl)phenyl]acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: [4-Chloro-2-(3-thienyl)phenyl]acetic acid is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with unique properties.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of [4-Chloro-2-(3-thienyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved.
Vergleich Mit ähnlichen Verbindungen
[4-Chloro-2-(3-thienyl)phenyl]propionic acid: Similar structure but with a propionic acid moiety.
[4-Chloro-2-(3-thienyl)phenyl]butyric acid: Contains a butyric acid moiety instead of acetic acid.
Uniqueness:
Structural Features: The presence of both a chlorine atom and a thienyl group on the phenyl ring, along with the acetic acid moiety, makes [4-Chloro-2-(3-thienyl)phenyl]acetic acid unique.
Reactivity: Its reactivity profile differs from similar compounds due to the specific arrangement of functional groups.
Eigenschaften
Molekularformel |
C12H9ClO2S |
|---|---|
Molekulargewicht |
252.72 g/mol |
IUPAC-Name |
2-(4-chloro-2-thiophen-3-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H9ClO2S/c13-10-2-1-8(5-12(14)15)11(6-10)9-3-4-16-7-9/h1-4,6-7H,5H2,(H,14,15) |
InChI-Schlüssel |
HMXOHJUWYQLINQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)C2=CSC=C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



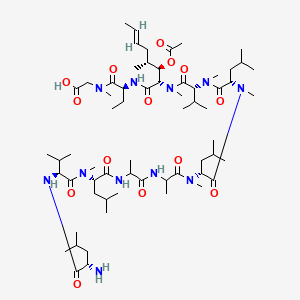
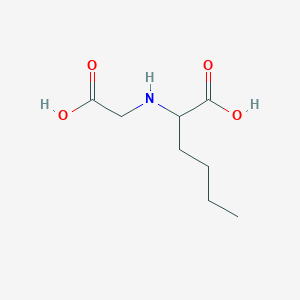
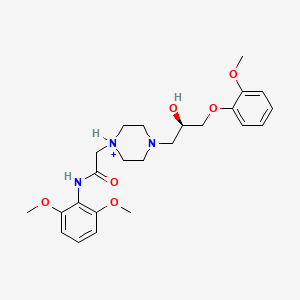
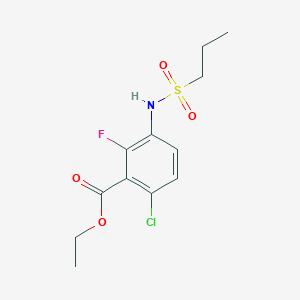
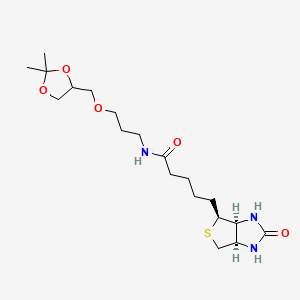
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)
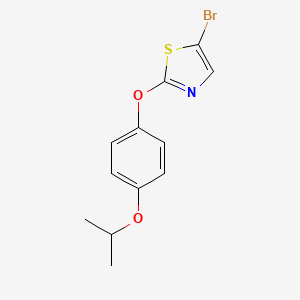
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)

